molecular formula C6H10O6 B072293 Gluconolactone CAS No. 1335-57-5

Gluconolactone

Cat. No.: B072293
CAS No.: 1335-57-5
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
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Mechanism of Action

Gluconolactone at 1 or 2% in a mineral media solution causes the pH to drop below 3. It is also a complete inhibitor of the enzyme amygdalin beta-glucosidase at concentrations of 1 mM .

Future Directions

Gluconolactone has been investigated for its potential use in dermatological applications. A study found that a this compound-based lotion demonstrated biosafety in all cell lines tested and had a multi-target anti-aging effect . Another study suggested that glucuronolactone may help the body’s natural defense system function better to inhibit different tumor promoters and carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconolactone can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This reaction produces this compound and hydrogen peroxide as byproducts . Another method involves dissolving glucose in deionized water, illuminating the solution with an ultraviolet lamp, and adding hydrogen peroxide to undergo a catalytic oxidation reaction. The reaction is carried out at a temperature of 20-60°C for 1-4 hours .

Industrial Production Methods: Industrial production of this compound typically involves the use of glucose as the starting material. The glucose solution is subjected to ultraviolet light and hydrogen peroxide to facilitate the catalytic oxidation process. The resulting gluconic acid solution is then concentrated under reduced pressure and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Gluconolactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It spontaneously hydrolyzes to gluconic acid in the presence of water . The compound can also be oxidized to produce gluconic acid and hydrogen peroxide .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Gluconolactone stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
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InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O6
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID0026549
Record name Gluconolactone
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Molecular Weight

178.14 g/mol
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Physical Description

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid
Record name D-Gluconic acid, .delta.-lactone
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Solubility

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL
Record name Gluconolactone
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Density

1.610 g/cu cm at -5 °C
Record name GLUCONOLACTONE
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Color/Form

White crystals

CAS No.

90-80-2
Record name δ-Gluconolactone
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Record name D-glucono-1,5-lactone
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Record name GLUCONOLACTONE
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Melting Point

155 °C /decomposes/, 151 - 155 °C
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
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[Compound]
Name
glucose-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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